

# comparative analysis of BGB-102 and roblitinib in preclinical models

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# Preclinical Comparative Analysis: Roblitinib (FGF401) in Focus

A comprehensive review of the preclinical data for the selective FGFR4 inhibitor roblitinib (FGF401) is presented below. Despite a thorough search for preclinical data on a compound designated **BGB-102** as a direct comparator, no publicly available information on a fibroblast growth factor receptor (FGFR) inhibitor with this name from BeiGene or other sources could be identified. Therefore, this guide provides a detailed analysis of roblitinib's preclinical profile to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

## Roblitinib (FGF401): A Selective FGFR4 Inhibitor

Roblitinib, also known as FGF401, is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It binds to the FGFR4 kinase domain in a reversible-covalent manner.[2] Preclinical studies have demonstrated its anti-tumor activity in models dependent on the FGF19/FGFR4 signaling pathway, particularly in hepatocellular carcinoma (HCC).[3]

## **Mechanism of Action**

Roblitinib selectively targets FGFR4, a receptor tyrosine kinase. The binding of its ligand, FGF19, to FGFR4 and its co-receptor  $\beta$ -klotho (KLB) activates downstream signaling

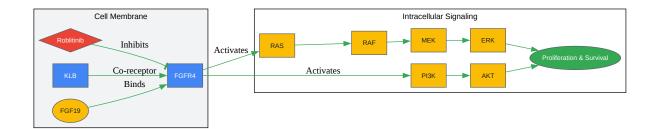




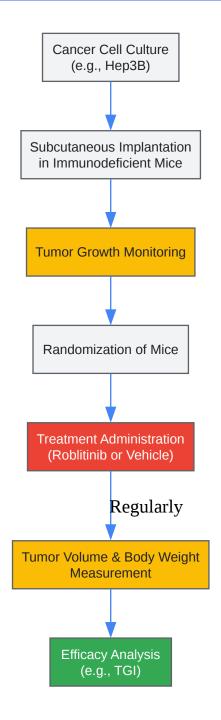


pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. In certain cancers, such as HCC with FGF19 amplification, this signaling axis is a key oncogenic driver.[3] Roblitinib's inhibition of FGFR4 blocks this signaling cascade, leading to reduced tumor growth.









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